molecular formula C9H14N6O B2794749 1-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)propan-2-ol CAS No. 899974-66-4

1-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)propan-2-ol

Cat. No. B2794749
CAS RN: 899974-66-4
M. Wt: 222.252
InChI Key: YXOPNGJLHFCBAK-UHFFFAOYSA-N
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Description

The compound “1-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)propan-2-ol” belongs to the class of [1,2,3]triazolo[4,5-d]pyrimidine derivatives . These compounds have been evaluated for their antiproliferative activity against several cancer cell lines .


Synthesis Analysis

The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of [1,2,3]triazolo[4,5-d]pyrimidine derivatives is characterized by a triazolopyrimidine core bearing different substituents . The exact structure of “1-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)propan-2-ol” would require further analysis.

Scientific Research Applications

Medicinal Chemistry

This compound is a part of the 1,2,3-triazole-fused pyrazines and pyridazines, which have been used in medicinal chemistry . They have shown potential in inhibiting the c-Met protein kinase, which is a critical factor in cell survival, growth, differentiation, and tumor formation .

Fluorescent Probes

These heterocycles have been used as fluorescent probes . Fluorescent probes are used in various fields of scientific research, including biology and medicine, to study the properties and functions of specific cells, tissues, or molecules.

Structural Units of Polymers

The 1,2,3-triazole-fused pyrazines and pyridazines have been incorporated into polymers for use in solar cells . This suggests that they could be used in the development of new materials with unique properties.

Anticancer Agents

Some derivatives of the compound have shown potent anticancer activity . They have been tested for cytotoxicity against various human cancer cell lines in vitro .

EGFR Targeting

The compound has been used in the synthesis of novel fused [1,2,3]triazolo [4ʹ,5ʹ:4,5]pyrido [2,3-d]pyrimidine linked 1,2,3-triazoles, which have shown potential as potent EGFR (Epidermal Growth Factor Receptor) targeting anticancer agents .

LSD1 Inhibitors

The [1,2,3]triazolo [4,5-d]pyrimidine scaffold, which includes this compound, can be used as a template for designing new LSD1 inhibitors . LSD1 is a histone demethylase, and its inhibition has been associated with the suppression of cancer cell growth.

Mechanism of Action

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR plays a critical role in cell survival, growth, differentiation, and tumor formation . Overexpression of EGFR has been observed in a variety of cancers, including breast, ovarian, head, neck, and colon cancers .

Mode of Action

The compound interacts with the EGFR, inhibiting its tyrosine kinase activity . This inhibition prevents the activation of downstream signaling pathways that are crucial for cancer cell proliferation and survival .

Biochemical Pathways

The compound’s interaction with EGFR affects several biochemical pathways. Primarily, it inhibits the activation of the MAPK/ERK pathway and the PI3K/Akt pathway . These pathways are involved in cell proliferation, survival, and differentiation . By inhibiting these pathways, the compound can effectively halt the growth and spread of cancer cells .

Pharmacokinetics

The metabolism and excretion of these compounds can vary, but they are typically metabolized in the liver and excreted via the kidneys .

Result of Action

The result of the compound’s action is a significant reduction in cancer cell proliferation and survival . In vitro results revealed that similar compounds show potent anticancer activity, with IC50 values indicating strong inhibitory effects on cancer cell lines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity . .

properties

IUPAC Name

1-[(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)amino]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N6O/c1-3-15-9-7(13-14-15)8(11-5-12-9)10-4-6(2)16/h5-6,16H,3-4H2,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXOPNGJLHFCBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=NC(=C2N=N1)NCC(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)propan-2-ol

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